4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid
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Overview
Description
The focus is on the compound "4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid," exploring its synthesis, structure, chemical reactions, and properties. This compound, like related organic compounds, is studied for its potential in various applications, including material science and catalysis, without delving into drug-related uses.
Synthesis Analysis
The synthesis of compounds similar to "4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid" often involves complex reactions, including the palladium-catalyzed oxidative carbonylation of ethynylaniline derivatives for the synthesis of quinoline-4-one derivatives (Costa et al., 2004). This method showcases a versatile approach for constructing quinoline nuclei, which are central to the chemical structure of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds, such as those involving quinoline moieties, often exhibits planarity or near-planarity, contributing to specific physical and chemical properties. For example, the study of a specific thiazolidine derivative highlights the planar nature of its quinoline-related structure, which influences its intermolecular interactions and crystal packing (Kosma et al., 2012).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, indicating a broad reactivity profile that can be leveraged in synthetic chemistry. The synthesis and bioactivity studies of similar quinoline compounds demonstrate their reactivity and potential for producing bioactive molecules (Zhang et al., 2003).
Physical Properties Analysis
The physical properties of quinoline derivatives, including solubility, melting points, and crystal structure, are crucial for their application in material science and other fields. For instance, different polymorphs of related compounds have been studied to understand the effect of crystal packing on physical properties (Aakeröy et al., 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and fluorescence, of quinoline and its derivatives, are significant for their functionality in chemical sensors and fluorescent probes. The synthesis and study of benzofuran-quinoline derivatives for their fluorescent properties is an example of exploring the chemical properties of such compounds (Bodke et al., 2013).
properties
IUPAC Name |
4-[(3,7-dimethylquinolin-2-yl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-3-4-14-10-12(2)17(20-16(14)9-11)19-15-7-5-13(6-8-15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWDSXSXHVZBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=N2)NC3=CC=C(C=C3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,7-Dimethylquinolin-2-yl)amino]benzoic acid |
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